molecular formula C7H5BrFI B1446055 3-Fluoro-5-iodobenzyl bromide CAS No. 1261759-75-4

3-Fluoro-5-iodobenzyl bromide

Cat. No.: B1446055
CAS No.: 1261759-75-4
M. Wt: 314.92 g/mol
InChI Key: UIXPIZZGSQOTPJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodobenzyl bromide, also known as 1-(Bromomethyl)-3-fluoro-5-iodobenzene or alpha-Bromo-3-fluoro-5-iodotoluene, is a chemical compound used in various fields of research and industry, including organic synthesis, medicinal chemistry, and material science . It has a molecular weight of 314.92 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Synthesis of Fluorine-Containing Compounds

Research has shown the synthesis of various fluorine-containing compounds, illustrating the chemical reactivity and potential of 3-Fluoro-5-iodobenzyl bromide in complex synthesis processes. For instance, the synthesis of 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil and their radiolabeled analogues has been developed, showcasing the compound's utility in creating complex molecules with potential biological applications (Mercer et al., 1989).

Radiolabeling for Imaging

The compound has been used in the development of radiolabeled compounds for imaging purposes. For example, no-carrier-added (4-fluoro-3-[131I]iodobenzyl)guanidine and (3-[211At]astato-4-fluorobenzyl)guanidine were synthesized, demonstrating the compound's potential in the production of substances used in medical imaging and diagnosis (Vaidyanathan et al., 1996).

Applications in Medical Research

Positron Emission Tomography (PET)

The synthesis of derivatives of this compound has facilitated the production of radiotracers for PET, a critical technology in medical diagnostics. Studies have focused on the development of procedures for the synthesis of compounds like 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide, highlighting the compound's significance in advancing PET technology (Zaitsev et al., 2002).

Protein Labeling

The compound's derivatives have been utilized in the labeling of proteins, which is a crucial process in biochemistry and molecular biology for studying protein structure, function, and interactions. Fluorine-18 labeled reagents, for example, have been prepared for covalent attachment of fluorine-18 to proteins, demonstrating the compound's utility in sophisticated biochemical applications (Kilbourn et al., 1987).

Safety and Hazards

3-Fluoro-5-iodobenzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume and washing thoroughly after handling. Protective clothing, gloves, and eye/face protection should be worn .

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPIZZGSQOTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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